molecular formula C7H15FN4 B1477780 4-(2-Fluoroethyl)piperazine-1-carboximidamide CAS No. 1997608-37-3

4-(2-Fluoroethyl)piperazine-1-carboximidamide

Cat. No. B1477780
CAS RN: 1997608-37-3
M. Wt: 174.22 g/mol
InChI Key: LIEFTHIQCFJSIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(2-Fluoroethyl)piperazine-1-carboximidamide, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis and exploration of structure-activity relationships (SAR) of fluoroethylpiperazine derivatives have been widely studied in medicinal chemistry. For instance, compounds with 4-(2-fluoroethyl)piperazine moiety have been investigated for their potential as antibacterial agents. A study by Ziegler et al. (1990) involved the synthesis of novel quinolones incorporating various piperazines, demonstrating comparable in vitro antibacterial activity to ciprofloxacin and enhanced oral absorption, highlighting their significance in developing new antibacterial therapies (Ziegler et al., 1990).

Antimicrobial Evaluation

Derivatives of 4-(2-fluoroethyl)piperazine have also been synthesized and evaluated for their antimicrobial properties. Chen et al. (2013) described the synthesis of fluoroquinolone derivatives with carbopiperazinyl moieties showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa, indicating their potential in addressing antibiotic resistance issues (Chen et al., 2013).

Anti-hyperglycemic Evaluation

In another research avenue, Moustafa et al. (2021) conducted a study on carboximidamides derived from cyanamides for their anti-hyperglycemic effects. Compounds linked with the pyrimidine moiety showed a significant decrease in serum glucose levels, indicating their utility in managing diabetes-related symptoms (Moustafa et al., 2021).

Neuroimaging Applications

Additionally, fluoroethylpiperazine derivatives have found applications in neuroimaging. For instance, Choi et al. (2015) evaluated 18F-labeled ligands for PET imaging of serotonin 1A receptors in humans, providing insights into the quantification of these receptors in various neuropsychiatric disorders (Choi et al., 2015).

Luminescent Properties

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent. Their findings offer a basis for the development of new materials for optical applications, showcasing the versatility of fluoroethylpiperazine derivatives (Gan et al., 2003).

properties

IUPAC Name

4-(2-fluoroethyl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN4/c8-1-2-11-3-5-12(6-4-11)7(9)10/h1-6H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEFTHIQCFJSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethyl)piperazine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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